

Zotiraciclib in Glioblastoma: A Comparative Analysis of Clinical Trial Data

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For researchers, scientists, and drug development professionals, this guide provides a metaanalysis of clinical trials involving **Zotiraciclib**, a potent oral spectrum selective kinase inhibitor, and compares its performance against standard-of-care treatments for glioblastoma and other high-grade gliomas.

Zotiraciclib (formerly TG02) is a multi-kinase inhibitor that readily crosses the blood-brain barrier and primarily targets cyclin-dependent kinase 9 (CDK9).[1] By inhibiting CDK9, **Zotiraciclib** leads to the depletion of short-lived survival proteins, such as c-MYC and MCL-1, which are frequently overexpressed in glioblastoma.[2] This mechanism of action has positioned **Zotiraciclib** as a promising therapeutic agent for these aggressive brain tumors. Several clinical trials have evaluated the safety and efficacy of **Zotiraciclib**, both as a monotherapy and in combination with other agents.

Comparative Efficacy of Zotiraciclib

Clinical trials have investigated **Zotiraciclib** in various settings for high-grade gliomas, including recurrent anaplastic astrocytoma and glioblastoma. The following tables summarize the key efficacy and safety data from these trials and compare them with established standard-of-care therapies for recurrent glioblastoma.



Table 1: Efficacy of Zotiraciclib in Clinical Trials					
Trial Identifier	Patient Population	Treatment Arm	Metric	Value	Primary Endpoint Met
NCT0294226 4	Recurrent High-Grade Astrocytoma	Zotiraciclib + Dose-Dense Temozolomid e	Progression- Free Survival at 4 months (PFS4)	40%	Yes
Zotiraciclib + Metronomic Temozolomid e	PFS4	25%			
EORTC 1608 (STEAM)	Recurrent Glioblastoma (IDH- wildtype)	Zotiraciclib Monotherapy	Progression- Free Survival at 6 months (PFS6)	6.7%	-
NCT0558814 1	Recurrent High-Grade Glioma (IDH1/2 mutant)	Zotiraciclib Monotherapy	Clinical Activity	Partial Responses Observed	Ongoing



Table 2: Efficacy of Standard-of- Care for Recurrent Glioblastoma				
Treatment	Metric	Value	Objective Response Rate (ORR)	Median Overall Survival (OS) (months)
Lomustine	Progression-Free Survival at 6 months (PFS6)	~20%	~10%	7 - 8.6
Bevacizumab	PFS6	42.6% - 50.3%	-	5.9 - 12.3
Temozolomide (rechallenge)	PFS6	27.7% (GBM)	-	-

Safety and Tolerability Profile of Zotiraciclib

The safety profile of **Zotiraciclib** has been evaluated in multiple clinical trials. The most common dose-limiting toxicities are summarized below.



Table 3: Common Adverse Events Associated with Zotiraciclib		
Trial Identifier	Treatment Arm	Dose-Limiting Toxicities / Main Toxicities
NCT02942264	Zotiraciclib + Temozolomide	Neutropenia, Diarrhea, Elevated liver enzymes, Fatigue
EORTC 1608 (STEAM)	Zotiraciclib + Radiotherapy/Temozolomide	Neutropenia, Gastrointestinal disorders, Hepatotoxicity
Zotiraciclib Monotherapy	Seizure (Grade 3), Multiple Grade 1 events	

Experimental Protocols

Detailed methodologies for the key clinical trials involving **Zotiraciclib** are outlined below to provide a comprehensive understanding of the study designs.

NCT02942264: Zotiraciclib with Temozolomide in Recurrent High-Grade Astrocytoma

This Phase I/II trial aimed to determine the maximum tolerated dose (MTD) and efficacy of **Zotiraciclib** combined with two different schedules of temozolomide (TMZ) in adult patients with recurrent anaplastic astrocytoma or glioblastoma.

- Study Design: The Phase I portion utilized a Bayesian Optimal Interval (BOIN) design to determine the MTD of Zotiraciclib in two arms:
 - Arm 1: Zotiraciclib + Dose-Dense TMZ (125 mg/m² daily for 7 days on, 7 days off).[3]
 - Arm 2: Zotiraciclib + Metronomic TMZ (50 mg/m² daily).[3] A cohort expansion at the MTD was then conducted to compare the progression-free survival rate at 4 months (PFS4) between the two arms.



- Patient Population: Adults with recurrent anaplastic astrocytoma (WHO grade III) or glioblastoma/gliosarcoma (WHO grade IV) who had progressed after standard treatment.
- Dosing: The starting dose of **Zotiraciclib** was 200 mg, with dose escalation guided by the BOIN design.[3] The MTD was established at 250 mg for both arms.
- Endpoints: The primary endpoint for the Phase I part was the MTD. For the cohort expansion, the primary endpoint was PFS4.

EORTC 1608 (STEAM): Zotiraciclib in Newly Diagnosed or Recurrent Glioblastoma

This Phase Ib, open-label, non-randomized trial evaluated the safety and efficacy of **Zotiraciclib** in different settings for patients with IDH1R132H-non-mutant newly diagnosed or recurrent glioblastoma.

- Study Design: The trial had three parallel groups:
 - Group A: MTD finding of **Zotiraciclib** in combination with hypofractionated radiotherapy in elderly patients with newly diagnosed glioblastoma.
 - Group B: MTD finding of **Zotiraciclib** in combination with temozolomide in elderly patients with newly diagnosed glioblastoma.
 - Group C: Single-agent activity of **Zotiraciclib** in patients with recurrent glioblastoma after temozolomide chemoradiotherapy.
- Patient Population: Elderly patients (>65 years) with newly diagnosed IDH-wildtype glioblastoma or anaplastic astrocytoma (Groups A & B), and patients with recurrent IDHwildtype glioblastoma or anaplastic astrocytoma (Group C).
- Dosing: The MTD of **Zotiraciclib** was determined to be 150 mg twice weekly in combination with either radiotherapy or temozolomide.[2]
- Endpoints: The primary endpoint for Groups A and B was the MTD. For Group C, the primary endpoint was progression-free survival at 6 months (PFS6).[2]





NCT05588141: Zotiraciclib in Recurrent Gliomas with IDH1/2 Mutations

This ongoing Phase I/II study is evaluating the safety and efficacy of **Zotiraciclib** as a single agent in patients with recurrent malignant gliomas harboring IDH1 or IDH2 mutations.

- Study Design: A Phase I dose-escalation to determine the recommended Phase II dose (RP2D), followed by a Phase II expansion cohort.
- Patient Population: Patients aged 15 years and older with recurrent diffuse gliomas (WHO grades 2-4) with confirmed IDH1 or IDH2 mutations.
- Dosing: Zotiraciclib is administered orally on days 1, 4, 8, 11, 15, and 18 of a 28-day cycle.
 [4] The starting dose was 200 mg, which has been established as the RP2D.[4]
- Endpoints: The primary objective of the Phase I part was to estimate the RP2D. The Phase II primary objective is to determine the 12-month progression-free survival (PFS).[5]

Signaling Pathways and Experimental Workflows

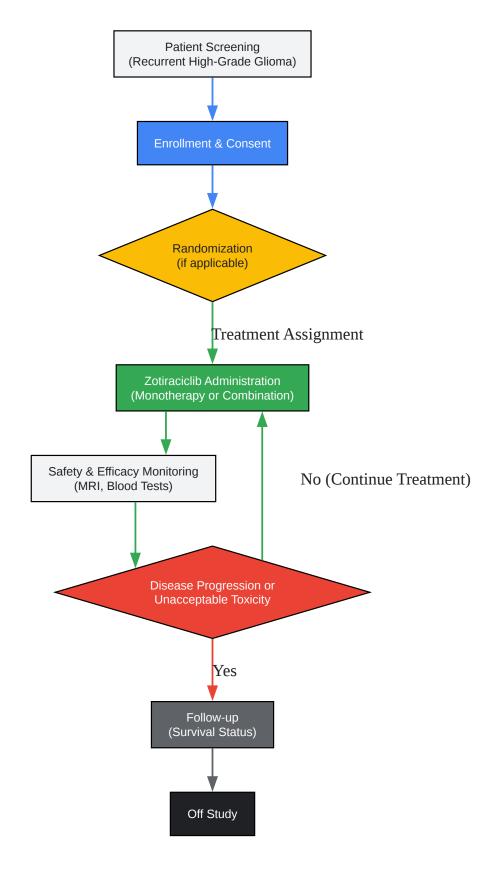
To visually represent the underlying biological mechanisms and clinical trial processes, the following diagrams are provided.



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Caption: **Zotiraciclib** inhibits CDK9, preventing RNA Polymerase II phosphorylation and oncogene expression.





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Caption: A generalized workflow for a **Zotiraciclib** clinical trial in high-grade glioma patients.



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